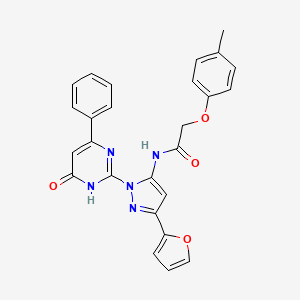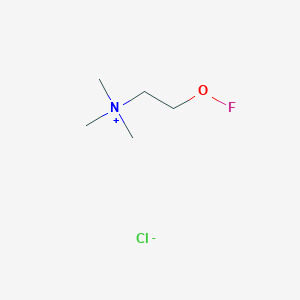
Fluorcholinchlorid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorcholinchlorid, also known as fluorocholine chloride, is a quaternary ammonium salt with the chemical formula C5H13ClFNO. It is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. This compound is particularly valuable in oncology for detecting and monitoring various types of cancers, including prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorcholinchlorid typically involves the reaction of choline with a fluorinating agent. One common method is the nucleophilic substitution reaction where choline is reacted with a fluorinating agent such as fluoromethyl iodide under basic conditions. The reaction proceeds as follows:
[ \text{Choline} + \text{Fluoromethyl iodide} \rightarrow \text{this compound} + \text{Iodide ion} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through crystallization or distillation to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Fluorcholinchlorid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in this compound can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of choline and fluoride ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide or potassium fluoride under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used; for example, using sodium iodide would yield choline iodide.
Oxidation: Oxidation products vary based on the specific conditions and reagents.
Hydrolysis: The primary products are choline and fluoride ions.
Aplicaciones Científicas De Investigación
Fluorcholinchlorid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Employed in studies involving cell membrane dynamics due to its incorporation into phospholipids.
Medicine: Widely used in PET imaging for cancer detection, particularly prostate cancer.
Industry: Utilized in the development of new radiopharmaceuticals and diagnostic agents.
Mecanismo De Acción
Fluorcholinchlorid exerts its effects by mimicking choline, a vital component of cell membranes. It is taken up by cells through choline transporters and incorporated into the phospholipid bilayer as phosphatidylcholine. This incorporation is particularly pronounced in rapidly dividing cancer cells, making this compound an effective imaging agent for detecting malignancies .
Comparación Con Compuestos Similares
Similar Compounds
Choline Chloride: A precursor to fluorcholinchlorid, used in similar biological pathways.
Fluoromethylcholine: Another fluorinated choline derivative used in PET imaging.
Chlorine Fluoride Compounds: Such as chlorine monofluoride and chlorine trifluoride, which have different applications and properties.
Uniqueness
This compound is unique due to its dual role as both a choline analog and a fluorinated compound, making it highly effective in PET imaging for cancer detection. Its ability to be rapidly taken up by cancer cells and incorporated into cell membranes sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C5H13ClFNO |
|---|---|
Peso molecular |
157.61 g/mol |
Nombre IUPAC |
2-fluorooxyethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H13FNO.ClH/c1-7(2,3)4-5-8-6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YPLZQEIEZINIMC-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOF.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


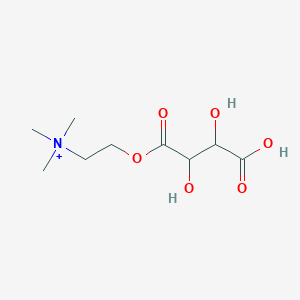
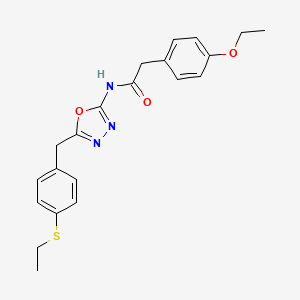
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)

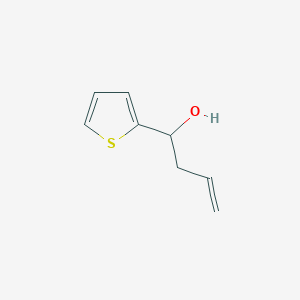



![1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14121141.png)
![2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14121151.png)

